CB2 Antagonist Activity: An N-Phenyl Adamantyl Urea with Sub-Micromolar In Vitro Potency
1-((3s,5s,7s)-Adamantan-1-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea demonstrates a measured IC50 of 620 nM for antagonist activity at the human CB2 receptor expressed in CHO cell membranes [1]. This places it in a distinct potency category compared to the high-affinity, sub-nanomolar CB2 agonists commonly developed in the adamantyl urea class, which often exhibit Ki values below 10 nM [2]. For researchers aiming to study CB2 antagonism or to use a tool compound with a wider therapeutic window, this quantitative difference in potency is a critical selection parameter.
| Evidence Dimension | CB2 Antagonist IC50 |
|---|---|
| Target Compound Data | IC50 = 620 nM |
| Comparator Or Baseline | Class-level baseline: Highly potent adamantyl urea CB2 agonists often show Ki < 10 nM in radioligand binding assays |
| Quantified Difference | Target compound is significantly less potent (over 60-fold higher IC50) than a typical high-affinity agonist, consistent with a distinct pharmacological profile. |
| Conditions | Human CB2 Receptor expressed in CHO cell membranes; measured after 24 hrs by HTRF assay for the target compound. |
Why This Matters
This quantitative potency data confirms the compound as a modulatory or antagonistic tool, directly informing experimental design to avoid selecting a high-affinity agonist from the same class by mistake.
- [1] BindingDB. Entry for CHEMBL5078575 (BDBM50586532): Antagonist activity at human CB2 Receptor expressed in CHO cell membranes measured after 24 hrs by HTRF assay. View Source
- [2] Nettekoven, M. et al. Highly potent and selective cannabinoid receptor 2 agonists: initial hit optimization of an adamantyl hit series identified from high-through-put screening. Bioorganic & Medicinal Chemistry Letters, 2013, 23, 1177-1181. View Source
